![molecular formula C19H23N5O3 B2420131 1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione CAS No. 1020972-19-3](/img/structure/B2420131.png)

1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids containing additional pharmacophores .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis

The condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the boiling point of 1-[3,5-Dimethyl-4-(2-methylpropoxy)phenyl]ethanone is predicted to be 332.1±37.0 °C and its density is predicted to be 0.968±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .科学的研究の応用

Synthesis and Biological Activity

Synthetic Approaches

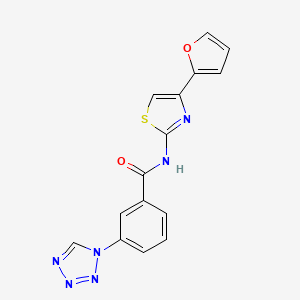

Research efforts have led to the development of novel synthetic methodologies for substituted purines, including those containing the thiazolidinedione moiety. These synthetic strategies are crucial for exploring the biological activities of these compounds. For instance, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has been documented, highlighting the potential of these compounds in biological applications (Kim et al., 2004).

Biological Activities

The synthesized compounds exhibit diverse biological activities, including effects on triglyceride accumulation in cells and hypoglycemic and hypolipidemic activities in animal models. Such findings indicate the potential utility of these compounds in studying metabolic disorders and developing therapeutic agents.

Pharmacological Evaluations

Antidepressant and Anxiolytic Activities

Certain derivatives of substituted purines have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, suggesting their potential as antidepressant and anxiolytic agents. Compounds with a purine-2,4-dione nucleus showed higher affinity values, indicating the importance of structural modifications in determining biological activity (Zagórska et al., 2015).

Anti-Inflammatory and Antimicrobial Activities

Research on substituted analogues based on the purine ring system has also revealed anti-inflammatory activity in models of chronic inflammation. Additionally, some derivatives exhibit antimicrobial properties, further emphasizing the therapeutic potential of these compounds in addressing inflammation and infection (Kaminski et al., 1989).

Molecular Studies

Receptor Binding Studies

Molecular studies have demonstrated that substituents on the purine ring system can significantly influence receptor affinity and selectivity. For example, modifications at certain positions of imidazo[2,1-f]purine-2,4-dione derivatives have been crucial for enhancing receptor activity, which is valuable for designing drugs with targeted biological effects (Jurczyk et al., 2004).

作用機序

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against certain types of cancer cells .

Mode of Action

It is known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

The antioxidant activity of similar compounds suggests that they may affect pathways related to oxidative stress and cellular damage .

Pharmacokinetics

The compound’s molecular structure and properties such as its molecular weight (3474286) and density (1183g/cm3) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

The compound exhibits cytotoxic activity against certain types of cancer cells, such as HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells, at submicromolar concentrations . This suggests that the compound’s action results in the death of these cancer cells.

将来の方向性

特性

IUPAC Name |

2,4-dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-12(2)11-27-14-7-5-13(6-8-14)23-9-10-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,12H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFCWXSDZQPLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)

![(2,5-Dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2420059.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)